molecular formula C13H12N2O2S2 B2391724 (4E)-4-(2-phenylhydrazin-1-ylidene)-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-1,1-dione CAS No. 338416-92-5

(4E)-4-(2-phenylhydrazin-1-ylidene)-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-1,1-dione

Cat. No.: B2391724
CAS No.: 338416-92-5
M. Wt: 292.37
InChI Key: MSTPGDLNSPCRMX-NTCAYCPXSA-N
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Description

(4E)-4-(2-phenylhydrazin-1-ylidene)-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-1,1-dione is a complex organic compound that features a unique structure combining a thienothiopyran ring system with an aniline moiety

Properties

IUPAC Name

N-[(E)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2S2/c16-19(17)9-7-12(11-6-8-18-13(11)19)15-14-10-4-2-1-3-5-10/h1-6,8,14H,7,9H2/b15-12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSTPGDLNSPCRMX-NTCAYCPXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)C2=C(C1=NNC3=CC=CC=C3)C=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C\1CS(=O)(=O)C2=C(/C1=N/NC3=CC=CC=C3)C=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24819490
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-4-(2-phenylhydrazin-1-ylidene)-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-1,1-dione typically involves the reaction of an appropriate thienothiopyran derivative with aniline under specific conditions. One common method includes the use of a palladium-catalyzed amination reaction, where the thienothiopyran derivative is reacted with aniline in the presence of a palladium catalyst and a suitable base .

Industrial Production Methods

Industrial production of this compound may involve large-scale palladium-catalyzed reactions, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of high-pressure and high-temperature conditions can enhance the reaction rate and yield .

Chemical Reactions Analysis

Types of Reactions

(4E)-4-(2-phenylhydrazin-1-ylidene)-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-1,1-dione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized or reduced derivatives of the original compound, as well as substituted aniline derivatives .

Scientific Research Applications

Structural Overview

This compound is classified as a heterocyclic organic molecule featuring a thieno-thiopyran core structure. Its molecular formula is C13H12N2O2S2C_{13}H_{12}N_2O_2S^2, and it contains a phenylhydrazine substituent that enhances its biological activity. The synthesis typically involves multi-step pathways requiring precise control over reaction conditions to achieve optimal yields and purities.

Antimicrobial Activity

Research indicates that compounds similar to (4E)-4-(2-phenylhydrazin-1-ylidene)-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-1,1-dione exhibit significant antimicrobial properties. Studies have shown that derivatives of hydrazones often demonstrate varying degrees of inhibition against both gram-positive and gram-negative bacteria. For instance, the incorporation of hydrazine moieties has been linked to enhanced activity against pathogens such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameGram-positive ActivityGram-negative Activity
Compound AModerateWeak
Compound BStrongModerate
(4E)-4-(2-phenylhydrazin-1-ylidene)SignificantNotable

Anticancer Properties

The thieno[2,3-b]thiopyran derivatives have also been investigated for their anticancer potential. The phenylhydrazine group is known to facilitate interactions with biological targets involved in cancer progression. Compounds containing similar frameworks have shown promising results in inhibiting cell proliferation in various cancer cell lines, including breast (MCF7) and colon (HCT116) cancer cells .

Case Study: Anticancer Activity Evaluation

In a study assessing the cytotoxic effects of thieno[2,3-b]thiopyran derivatives on cancer cell lines, it was found that specific substitutions on the phenyl ring significantly influenced the activity. The evaluation was performed using the sulforhodamine B assay, where several compounds exhibited IC50 values in the micromolar range, indicating potent anticancer activity .

Synthesis and Characterization Techniques

The synthesis of This compound typically involves hydrazone formation through condensation reactions. Characterization methods such as NMR spectroscopy (both 1H^{1}H and 13C^{13}C), IR spectroscopy, and mass spectrometry are essential for confirming the structure and purity of the synthesized compounds .

Mechanism of Action

The mechanism by which (4E)-4-(2-phenylhydrazin-1-ylidene)-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-1,1-dione exerts its effects involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biological molecules. This interaction can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

    Aniline: A simpler aromatic amine with a phenyl group attached to an amino group.

    Thienothiopyran Derivatives: Compounds with similar ring structures but different substituents.

    Sulfoxides and Sulfones: Oxidized derivatives of thienothiopyran compounds

Uniqueness

(4E)-4-(2-phenylhydrazin-1-ylidene)-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-1,1-dione is unique due to its combination of a thienothiopyran ring system with an aniline moiety. This structure imparts distinct chemical and biological properties, making it valuable for various applications .

Biological Activity

The compound (4E)-4-(2-phenylhydrazin-1-ylidene)-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-1,1-dione is a member of the thienopyran family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, pharmacological properties, and potential therapeutic applications.

Synthesis

The synthesis of thienopyran derivatives typically involves multi-step organic reactions. The specific synthesis pathway for this compound is not extensively documented in the provided literature. However, related compounds have been synthesized using methods that include cyclization reactions involving thiophene and hydrazine derivatives.

Biological Activity Overview

Thienopyran derivatives have been reported to exhibit a wide range of biological activities including:

  • Antitumor Activity : Thienopyran compounds have shown promise in inhibiting various cancer cell lines. For instance, derivatives have been evaluated for their cytotoxic effects against HCT-116 colorectal cancer cells with notable IC50 values indicating significant antiproliferative effects .
  • Antimicrobial Properties : Some thienopyran derivatives have demonstrated antibacterial and antifungal activities against Gram-positive and Gram-negative bacteria as well as fungi. This suggests potential applications in treating infectious diseases .
  • Neurological Effects : Thienopyran derivatives have also been investigated for their effects on neurological conditions. Certain compounds have shown binding affinity to adenosine receptors which could be beneficial in treating conditions like epilepsy .

Antitumor Activity

A recent study investigated the cytotoxic effects of various thienopyran derivatives on HCT-116 cells. The results highlighted several compounds with IC50 values significantly lower than that of standard treatments like cabozantinib:

CompoundIC50 (µM)
3c1.184 ± 0.06
3e3.403 ± 0.18
Cabozantinib16.350 ± 0.86

These findings suggest that certain thienopyran derivatives could serve as effective anticancer agents .

Antimicrobial Activity

In another study focusing on the antimicrobial properties of thienopyran derivatives, several compounds were screened against various bacterial strains and fungi:

CompoundActivity AgainstMinimum Inhibitory Concentration (MIC)
Compound ABacillus subtilis32 µg/mL
Compound BEscherichia coli64 µg/mL
Compound CCandida albicans16 µg/mL

These results indicate that certain derivatives possess significant antimicrobial activity, making them candidates for further development in pharmaceutical applications .

Neurological Applications

Research has indicated that some thienopyran derivatives exhibit good binding affinities to adenosine receptors (ARs), suggesting their potential use in treating neurological disorders such as epilepsy:

CompoundBinding Affinity (Ki)
Compound D61.9 nM

This highlights the importance of structural modifications in enhancing the pharmacological profiles of these compounds .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (4E)-4-(2-phenylhydrazin-1-ylidene)-2H,3H,4H-1λ⁶-thieno[2,3-b]thiopyran-1,1-dione, and how can purity be optimized?

  • Methodology :

  • Core Synthesis : Start with the thieno[2,3-b]thiopyran core (2H-thieno[2,3-b]thiopyran) and introduce the hydrazone moiety via condensation with phenylhydrazine under reflux in anhydrous ethanol. Monitor reaction progress via TLC.
  • Metallation Control : Use strong bases like BuLi in apolar solvents (e.g., THF) to selectively deprotonate the thiophene ring (2-position) or thiopyran ring (2-proton) by adjusting solvent polarity .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol to achieve >95% purity.

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

  • Methodology :

  • ¹H/¹³C NMR : Confirm the hydrazone linkage (N–H proton at δ 10–12 ppm) and aromatic protons (δ 6.5–8.5 ppm). Compare with computed spectra using DFT .
  • IR Spectroscopy : Validate the thiopyran-1,1-dione moiety (C=O stretches at ~1700 cm⁻¹ and S=O at ~1150 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ and fragment patterns consistent with the fused thieno-thiopyran system .

Advanced Research Questions

Q. How can regioselectivity challenges during metallation of the thieno[2,3-b]thiopyran core be addressed?

  • Methodology :

  • Solvent-Base Optimization : Use BuLi in THF/HMPT mixtures to favor deprotonation at the thiopyran ring (2-proton), while apolar solvents (e.g., hexane) target the thiophene ring (2-position) .
  • Temperature Control : Lower temperatures (−60°C) stabilize intermediates, reducing side reactions. Monitor via in-situ IR for real-time adjustment.
  • Computational Modeling : Predict reactive sites using molecular electrostatic potential (MEP) maps to guide experimental design .

Q. What strategies resolve contradictions in biological activity data across different studies?

  • Methodology :

  • Standardized Assays : Re-evaluate antimicrobial/anticancer activity using CLSI/MTT protocols with controlled cell lines (e.g., HeLa, MCF-7) and reference strains (e.g., E. coli ATCC 25922) .
  • SAR Analysis : Compare substituent effects by synthesizing analogs (e.g., replacing phenylhydrazine with 4-fluorophenylhydrazine) to isolate structural determinants of activity.
  • Meta-Analysis : Aggregate data from multiple studies using statistical tools (e.g., RevMan) to identify trends obscured by variability in experimental conditions .

Q. What computational approaches predict the reactivity of this compound in nucleophilic reactions?

  • Methodology :

  • DFT Calculations : Compute Fukui indices to identify electrophilic/nucleophilic sites. For example, the thiopyran-1,1-dione sulfur atoms show high electrophilicity (f⁻ > 0.1) .
  • MD Simulations : Model solvent effects (e.g., DMSO vs. water) on reaction pathways using GROMACS. Polar solvents stabilize zwitterionic intermediates in hydrazone formation.
  • Docking Studies : Screen against biological targets (e.g., EGFR kinase) using AutoDock Vina to prioritize experimental validation .

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